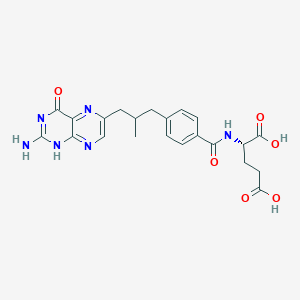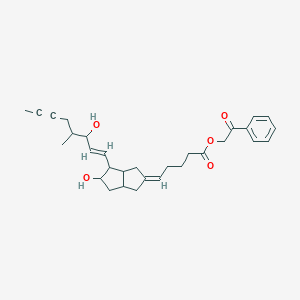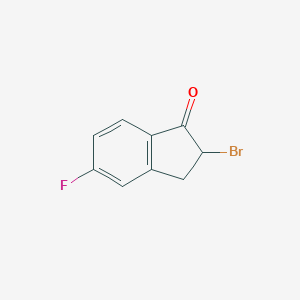
2-Bromo-5-fluoro-1-indanone
Descripción general
Descripción
2-Bromo-1-indanone is a halogenated indanone . It can be obtained via bromination of 1-indanone .
Synthesis Analysis
The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-1-indanone is C9H7BrO . Its average mass is 211.055 Da and its monoisotopic mass is 209.968018 Da .Chemical Reactions Analysis
2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .Physical And Chemical Properties Analysis
The melting point of 2-Bromo-1-indanone is 33-38 °C and its boiling point is 110-112 °C/0.4 mmHg . Its density is estimated to be 1.4270 .Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Bromo-5-fluoro-1-indanone are not available, the field of 1-indanone synthesis and its derivatives is intensively developed . There is a considerable interest in 1-indanones and their derivatives due to their wide range of biological activities . This opens up new possibilities for their applications in various fields .
Propiedades
IUPAC Name |
2-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPIXWPOUTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-1-indanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

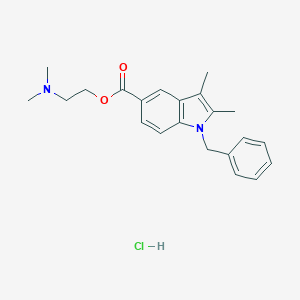
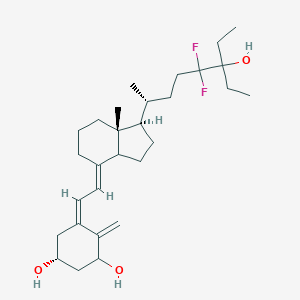
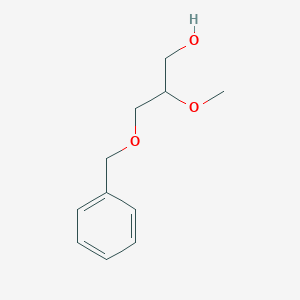
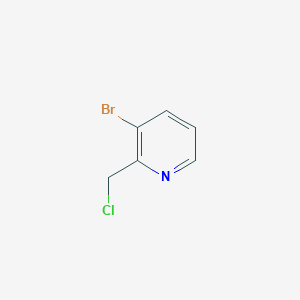
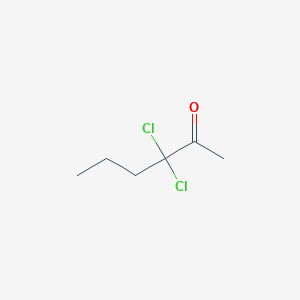
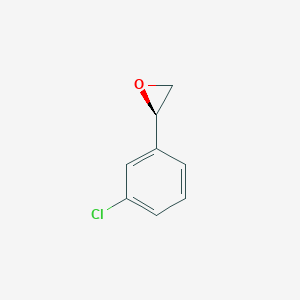
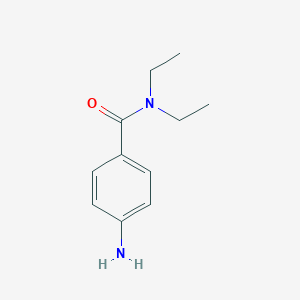
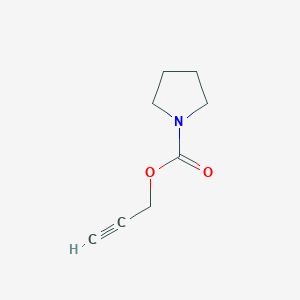
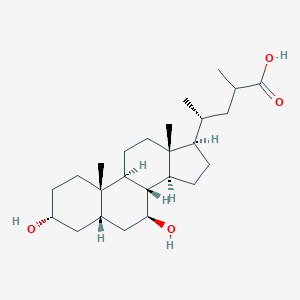
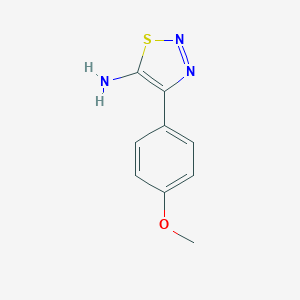
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
